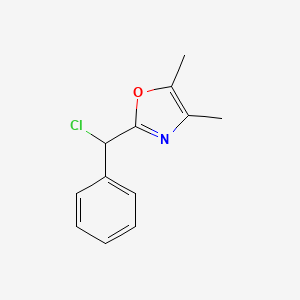

2-(chlorophenylmethyl)-4,5-dimethylOxazole

Beschreibung

2-(Chlorophenylmethyl)-4,5-dimethylOxazole is a substituted oxazole derivative characterized by a chlorophenylmethyl group at the 2-position and methyl groups at the 4- and 5-positions of the oxazole ring. This compound belongs to a class of heterocyclic molecules with applications in medicinal chemistry and materials science.

The oxazole core is known for its stability and versatility, enabling interactions with biological targets or participation in coordination chemistry. Substitutions like chlorophenylmethyl enhance lipophilicity and electronic effects, which are critical for bioactivity or material properties .

Eigenschaften

CAS-Nummer |

907200-68-4 |

|---|---|

Molekularformel |

C12H12ClNO |

Molekulargewicht |

221.68 g/mol |

IUPAC-Name |

2-[chloro(phenyl)methyl]-4,5-dimethyl-1,3-oxazole |

InChI |

InChI=1S/C12H12ClNO/c1-8-9(2)15-12(14-8)11(13)10-6-4-3-5-7-10/h3-7,11H,1-2H3 |

InChI-Schlüssel |

HJTHRYJGVOYVAN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(OC(=N1)C(C2=CC=CC=C2)Cl)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(chlorophenylmethyl)-4,5-dimethylOxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chlorobenzyl chloride with 4,5-dimethyl-2-aminomethyl oxazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Chlorophenylmethyl)-4,5-dimethylOxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenylmethyl group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF or DMSO.

Major Products:

Oxidation: Oxazole derivatives with additional functional groups.

Reduction: Reduced oxazole compounds.

Substitution: Substituted oxazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-(Chlorophenylmethyl)-4,5-dimethylOxazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-(chlorophenylmethyl)-4,5-dimethylOxazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of 2-(chlorophenylmethyl)-4,5-dimethylOxazole:

Key Observations:

Substituent Effects :

- The chlorophenylmethyl group in the target compound introduces steric bulk and electron-withdrawing effects compared to simpler methyl or dimethylphenyl derivatives. This alters reactivity and binding affinity in biological systems .

- The 3-oxide derivatives (e.g., 932779-63-0) exhibit enhanced polarity, making them suitable for aqueous-phase reactions or as ligands in metal complexes .

Synthesis Efficiency :

- The base compound 4,5-dimethyloxazole is synthesized with lower yields (26–34%) compared to substituted derivatives like the 3-oxide (91–97%), likely due to the stability of intermediates in the latter case .

Applications :

- Simpler derivatives (e.g., 4,5-dimethyloxazole) are used in food flavoring, while halogenated variants (e.g., chloromethyl or chlorophenyl) serve as intermediates in drug development .

Biologische Aktivität

The compound 2-(chlorophenylmethyl)-4,5-dimethylOxazole is a member of the oxazole family, which has garnered attention due to its diverse biological activities. Oxazoles are five-membered heterocyclic compounds containing nitrogen and oxygen, and they exhibit various pharmacological properties including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects. This article aims to provide a comprehensive overview of the biological activity of 2-(chlorophenylmethyl)-4,5-dimethylOxazole, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

2-(chlorophenylmethyl)-4,5-dimethylOxazole can be structurally represented as follows:

- Chemical Formula : C10H10ClN2O

- Molecular Weight : 210.65 g/mol

- IUPAC Name : 2-(3-chlorophenylmethyl)-4,5-dimethyl-1,3-oxazole

The presence of the chlorophenyl group enhances its lipophilicity, potentially influencing its biological interactions.

Anticancer Activity

Research indicates that oxazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structural motifs can induce apoptosis in various cancer cell lines. In vitro assays have demonstrated that derivatives of oxazole can inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and PANC-1 (pancreatic cancer) with IC50 values ranging from 1.8 µM to 4.5 µM .

Case Study: Cytotoxicity Assays

A recent study evaluated the cytotoxic effects of several oxazole derivatives against MCF-7 cells. The results are summarized in the following table:

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| 2-(chlorophenylmethyl)-4,5-dimethylOxazole | 3.2 | MCF-7 |

| Reference Compound (Doxorubicin) | 1.2 | MCF-7 |

| Other Oxazole Derivative | 4.0 | MCF-7 |

Enzyme Inhibition

Oxazole compounds have also been reported to exhibit enzyme inhibitory activities. Specifically, studies on related oxazole derivatives indicate their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's.

Enzyme Inhibition Assays

The following table summarizes the enzyme inhibition activities observed for related compounds:

| Compound Name | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| 2-(chlorophenylmethyl)-4,5-dimethylOxazole | 6.9 | 7.5 |

| Donepezil (Standard) | 33.65 | 35.80 |

These findings suggest that 2-(chlorophenylmethyl)-4,5-dimethylOxazole may possess competitive inhibition properties against these enzymes.

Antioxidant Activity

Antioxidant activity is another significant aspect of the biological profile of oxazoles. Compounds in this class have demonstrated free radical scavenging abilities and reducing power in various assays.

Antioxidant Assay Results

The antioxidant activity of related compounds was assessed using the CUPRAC assay:

| Compound Name | CUPRAC Value (%) |

|---|---|

| 2-(chlorophenylmethyl)-4,5-dimethylOxazole | 74.4 |

| Standard Antioxidant (Ascorbic Acid) | 85.0 |

The results indicate that this compound exhibits substantial antioxidant properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.